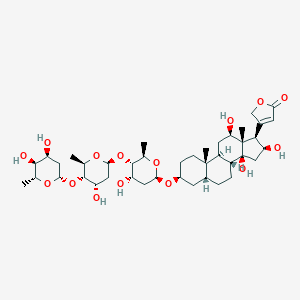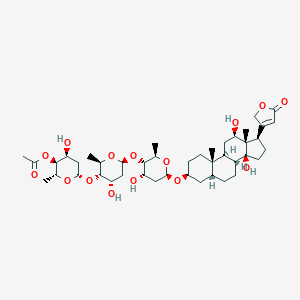
4-Chloro-4'-hydroxybenzophenone
Overview
Description
4-Chloro-4’-hydroxybenzophenone is an organic compound with the molecular formula C13H9ClO2This compound is a key intermediate in the synthesis of various pharmaceuticals and polymers, including fenofibrate, a lipid-lowering drug .
Mechanism of Action
Target of Action
4-Chloro-4’-hydroxybenzophenone is primarily used as an intermediate in the synthesis of fenofibrate class of lipid-lowering drugs and Poly Ether Ketone (PEK) . Therefore, its primary targets would be the enzymes and receptors involved in lipid metabolism and the synthesis of PEK.
Mode of Action
The compound is synthesized from the reaction of phenol with p-Chlorobenzotrichloride and p-Chlorobenzoylchloride . This reaction is facilitated by K-10 clay Supported metal chloride solid catalysts . The interaction of 4-Chloro-4’-hydroxybenzophenone with its targets leads to changes in the biochemical pathways involved in lipid metabolism and PEK synthesis.
Biochemical Pathways
Fenofibrate is known to lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels .
Result of Action
As an intermediate in the synthesis of fenofibrate, the action of 4-Chloro-4’-hydroxybenzophenone contributes to the therapeutic effects of fenofibrate. These include lowering of triglyceride levels and increasing HDL cholesterol levels . The molecular and cellular effects of its action would therefore be related to these outcomes.
Action Environment
The action, efficacy, and stability of 4-Chloro-4’-hydroxybenzophenone can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of catalysts, and the concentrations of the reactants . For instance, the synthesis of 4-Chloro-4’-hydroxybenzophenone from phenol and p-Chlorobenzotrichloride/p-Chlorobenzoylchloride is carried out at different temperatures using K-10 clay Supported metal chloride solid catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-4’-hydroxybenzophenone can be synthesized through several methods, primarily involving Friedel-Crafts acylation reactions. One common method involves the reaction of phenol with p-chlorobenzoyl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs in a solvent like chlorobenzene at elevated temperatures .
Another method involves the use of methyl-phenoxide and parachlorobenzoyl chloride as raw materials. The reaction is carried out in chlorobenzene at low temperatures (35-45°C) to form 4-chloro-4’-methoxybenzophenone, which is then demethylated to yield 4-chloro-4’-hydroxybenzophenone .
Industrial Production Methods
In industrial settings, the production of 4-chloro-4’-hydroxybenzophenone often employs eco-friendly catalysts to minimize environmental impact. For example, iron-supported K-10 clay has been used to achieve high yields (up to 97%) while reducing hazardous waste . The use of porous microporous materials as catalysts has also been explored to improve efficiency and reduce environmental pollution .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4’-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Amino or thiol-substituted benzophenones
Scientific Research Applications
4-Chloro-4’-hydroxybenzophenone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzophenone: Lacks the chloro group, making it less reactive in substitution reactions.
4-Chloro-4’-methoxybenzophenone: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and applications.
4-Chloro-4’-nitrobenzophenone: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness
4-Chloro-4’-hydroxybenzophenone is unique due to the presence of both chloro and hydroxy groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and polymer industries .
Properties
IUPAC Name |
(4-chlorophenyl)-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUETVLNXAGWCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104135-57-1 | |
| Record name | Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104135-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4047961 | |
| Record name | 4-Hydroxy-4'-chlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42019-78-3, 104135-57-1 | |
| Record name | 4-Chloro-4′-hydroxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42019-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-4'-chlorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxy-4'-chlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-4'-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-4'-CHLOROBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF9YB926A3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 4-chloro-4'-hydroxybenzophenone?
A: this compound consists of two benzene rings connected by a ketone group. One benzene ring has a chlorine atom at the 4th position, and the other has a hydroxyl group at the 4th position. Its molecular formula is C13H9ClO2.
Q2: What analytical technique is commonly used to determine the concentration of this compound?
A: High-performance liquid chromatography (HPLC) is a widely used technique for determining the concentration of this compound.
Q3: Can you describe a specific HPLC method for analyzing this compound?
A: One established HPLC method utilizes a C18 column with a mobile phase composed of water (pH 2.5 adjusted with phosphoric acid) and acetonitrile. The detection wavelength is set at 286 nm, the flow rate at 1.0 mL/min, and the column temperature maintained at 30°C.
Q4: Has this compound been investigated as an internal standard in analytical chemistry?
A: Yes, research suggests that this compound could be a suitable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis in food and byproduct matrices.
Q5: How does the structure of this compound influence its conformation?
A: The dihedral angle between the two benzene rings in this compound is influenced by both the molecule's steric hindrance and the crystal packing forces within its crystal structure. This angle, known as the ring twist, has been reported as 64.66 degrees for this compound. This indicates a significant deviation from planarity compared to other substituted benzophenones.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]](/img/structure/B194521.png)













